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Zinc, bromo(trifluoroethenyl)-

Cat. No.: B14344418
CAS No.: 105417-08-1
M. Wt: 226.3 g/mol
InChI Key: XOCYBEXNNHLESB-UHFFFAOYSA-M
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Synthesis and Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. numberanalytics.comwikipedia.org The unique properties imparted by the fluorine atom, such as high thermal stability, increased lipophilicity, and enhanced bioavailability, make these compounds highly valuable. numberanalytics.comchinesechemsoc.orgmdpi.com It is estimated that approximately 20-25% of all pharmaceuticals and over 30% of agrochemicals contain fluorine. wiley.commdpi.com Prominent examples of fluorinated drugs include the antidepressant Prozac (fluoxetine) and the cholesterol-lowering medication Lipitor. wiley.com In materials science, fluoropolymers like Polytetrafluoroethylene (PTFE) are renowned for their chemical inertness and low friction properties. worktribe.com The strategic incorporation of fluorine can significantly alter the metabolic stability and reactivity of molecules, making organofluorine chemistry a vibrant and critical field of study. mdpi.com

General Principles and Evolution of Organozinc Chemistry in Organic Synthesis

The field of organozinc chemistry dates back to 1848 with Edward Frankland's synthesis of diethylzinc. wikipedia.org Organozinc compounds, characterized by a carbon-zinc bond, were among the first organometallic reagents to be prepared. wikipedia.orgscribd.com Initially, their use was widespread, but the discovery of more reactive Grignard reagents led to a decline in their application. oup.com However, a resurgence of interest occurred when the milder reactivity of organozinc reagents was recognized as an advantage, allowing for the presence of various functional groups in the molecule. oup.comsigmaaldrich.com

Organozinc reagents can be broadly categorized into:

Diorganozinc (R₂Zn): Compounds with two organic substituents bound to the zinc atom. wikipedia.orgscribd.com

Heteroleptic (RZnX): Compounds with one organic substituent and one anionic ligand (like a halide) attached to zinc. wikipedia.orgscribd.com

Ionic organozinc compounds: These include organozincates (RₙZn⁻) and organozinc cations (RZnL⁺ₙ). wikipedia.orgscribd.com

Key reactions that highlight the evolution and utility of organozinc chemistry include the Reformatsky reaction, which generates β-hydroxyesters, and the Negishi coupling, a powerful carbon-carbon bond-forming reaction catalyzed by palladium or nickel. wikipedia.orgnumberanalytics.com The development of activated zinc, such as Rieke® Zinc, has further expanded the scope of organozinc chemistry by enabling the direct reaction of zinc with less reactive organic halides. wikipedia.orgsigmaaldrich.com

Strategic Importance of Fluorinated Organozinc Reagents in Constructing Fluorinated Molecules

Fluorinated organozinc reagents are pivotal for the introduction of fluorine-containing moieties into organic molecules. oup.com While other fluorinated organometallic reagents, such as their lithium and Grignard counterparts, often suffer from limited thermal stability, fluorinated organozinc reagents typically exhibit greater stability. oup.com This enhanced stability allows for a broader range of reaction conditions and greater functional group tolerance. The use of these reagents provides a reliable method for constructing complex fluorinated structures, which are highly sought after in pharmaceutical and materials science research. mdpi.comrsc.org The development of methods for the stereoselective construction of fluorinated carbons using these reagents is an area of active research. rsc.org

Defining the Scope of Bromo(trifluoroethenyl)zinc within Functionalized Fluorinated Vinyl Zinc Chemistry.

Bromo(trifluoroethenyl)zinc belongs to the class of heteroleptic organozinc reagents, specifically a fluorinated vinyl zinc halide. wikipedia.orgscribd.com These reagents are characterized by a trifluoroethenyl group and a bromine atom attached to a zinc center. They serve as important building blocks for the synthesis of α,β,β-trifluorostyrenes and other fluorinated vinyl compounds through cross-coupling reactions. acs.org The reactivity and stability of these reagents make them valuable tools in the synthesis of complex fluorinated molecules, including those with potential biological activity or unique material properties. nih.gov

Chemical Properties and Characterization of Zinc, bromo(trifluoroethenyl)-

Molecular Structure and Bonding

The compound with the chemical name Zinc, bromo(trifluoroethenyl)- is an organozinc halide. Its structure consists of a zinc atom bonded to both a bromine atom and a trifluoroethenyl group.

Below is a table summarizing key structural and identifying information for this compound.

PropertyValue/Description
Molecular Formula C₂BrF₃Zn
Molecular Weight 226.3 g/mol
IUPAC Name bromo(trifluoroethenyl)zinc
SMILES Notation F/C(F)=C(\F)[Zn]Br
InChIKey XOCYBEXNNHLESB-UHFFFAOYSA-M

Physicochemical Properties

The physicochemical properties of bromo(trifluoroethenyl)zinc are influenced by the presence of the highly electronegative fluorine atoms and the polar carbon-zinc and zinc-bromine bonds.

A summary of its key physicochemical properties is provided in the table below.

PropertyDescription
Solubility Generally soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), which are common solvents for their preparation and use.
Thermal Stability While more stable than many of their organolithium and Grignard counterparts, fluorinated organozinc reagents can decompose upon heating. oup.com
Moisture Sensitivity Like most organometallic reagents, it is sensitive to moisture and will hydrolyze.

Synthesis and Formation of Bromo(trifluoroethenyl)zinc

General Synthetic Routes

The primary method for the synthesis of bromo(trifluoroethenyl)zinc involves the direct insertion of zinc metal into the carbon-bromine bond of a bromotrifluoroethene precursor. The use of activated zinc, such as a zinc-copper couple or Rieke zinc, can facilitate this reaction. wikipedia.org The reaction is typically carried out in an anhydrous polar aprotic solvent like THF or DMF.

Precursors and Reagents

The key precursors and reagents for the synthesis of bromo(trifluoroethenyl)zinc are outlined in the table below.

Precursor/ReagentRole in Synthesis
BromotrifluoroetheneThe organic halide precursor providing the trifluoroethenyl group.
Zinc metal (activated)The source of zinc for the organometallic reagent.
Anhydrous polar aprotic solvent (e.g., THF, DMF)The reaction medium that solubilizes the reagents and facilitates the reaction.

Reactivity and Synthetic Applications

General Reactivity Profile

Bromo(trifluoroethenyl)zinc exhibits the characteristic reactivity of an organozinc halide. The carbon-zinc bond is polarized, with the carbon atom being nucleophilic. However, due to the electron-withdrawing nature of the fluorine atoms, the nucleophilicity of the trifluoroethenyl group is attenuated compared to non-fluorinated vinyl zinc reagents. This moderate reactivity contributes to its higher functional group tolerance. oup.com

Role in Cross-Coupling Reactions

A major application of bromo(trifluoroethenyl)zinc is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. numberanalytics.com In these reactions, the trifluoroethenyl group is transferred to an organic electrophile, typically an aryl or vinyl halide, to form a new carbon-carbon bond. acs.org This methodology provides a straightforward route to α,β,β-trifluorostyrenes and other substituted trifluoroethenes. acs.org

The table below summarizes a typical Negishi cross-coupling reaction involving bromo(trifluoroethenyl)zinc.

ReactantsCatalystProduct
Bromo(trifluoroethenyl)zinc, Aryl iodidePalladium complex (e.g., Pd(PPh₃)₄)α,β,β-Trifluorostyrene

Addition to Carbonyl Compounds

Bromo(trifluoroethenyl)zinc can also participate in addition reactions with carbonyl compounds, such as aldehydes and ketones. This reaction, analogous to the Grignard reaction, results in the formation of trifluoroethenyl-substituted alcohols. The lower basicity of the organozinc reagent compared to Grignard reagents can be advantageous in preventing side reactions like enolization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrF3Zn B14344418 Zinc, bromo(trifluoroethenyl)- CAS No. 105417-08-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

105417-08-1

Molecular Formula

C2BrF3Zn

Molecular Weight

226.3 g/mol

IUPAC Name

bromozinc(1+);1,1,2-trifluoroethene

InChI

InChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1

InChI Key

XOCYBEXNNHLESB-UHFFFAOYSA-M

Canonical SMILES

[C-](=C(F)F)F.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for Bromo Trifluoroethenyl Zinc Reagents

Direct Metalation Approaches to Fluorinated Vinyl Zinc Species

Direct metalation involves the formation of a carbon-zinc bond by reacting a suitable trifluoroethene precursor with a zinc metal source. This can be achieved through several pathways, including metal-halogen exchange and direct insertion of activated zinc.

The formation of the carbon-zinc bond in these reactions is a critical step. The mechanism can be influenced by several factors, including the nature of the reactants and the reaction conditions. In the context of fluorinated alkenes, the high electronegativity of the fluorine atoms significantly impacts the electronic properties of the carbon-carbon double bond and the adjacent carbon-halogen bond. thieme-connect.de

Metal-halogen exchange is a common and effective method for preparing organometallic compounds. wikipedia.org In the synthesis of bromo(trifluoroethenyl)zinc, this involves the reaction of a brominated fluoroalkene with an organozinc reagent. nih.gov

A key strategy involves the use of diorganozinc reagents, which can undergo exchange with a C-Br bond. nih.gov For instance, treating a brominated fluoroalkene with a dialkylzinc reagent can lead to the formation of the desired bromo(trifluoroethenyl)zinc. The reaction is typically driven by the formation of a more stable organozinc compound. The presence of lithium salts can accelerate these exchange reactions. nih.gov

Transition metal catalysis, particularly with palladium or nickel, can also facilitate metal-halogen exchange reactions. frontiersin.org These catalysts can activate the carbon-halogen bond towards exchange with a zinc species.

A general representation of the metal-halogen exchange is: CF2=CFBr + R2Zn -> CF2=CFZnBr + RBr

Reactant 1Reactant 2CatalystProductReference
BromotrifluoroetheneDialkylzincNoneBromo(trifluoroethenyl)zinc nih.gov
BromotrifluoroetheneDialkylzincPd or Ni complexBromo(trifluoroethenyl)zinc frontiersin.org

The direct insertion of zinc metal into the carbon-bromine bond of bromotrifluoroethene is a direct route to bromo(trifluoroethenyl)zinc. This method is advantageous as it avoids the pre-formation of other organometallic reagents. However, the reactivity of bulk zinc metal is often insufficient for this transformation. sigmaaldrich.com

The use of "activated" zinc is crucial for the success of this approach. Rieke® Zinc, prepared by the reduction of a zinc salt with an alkali metal, exhibits significantly higher reactivity and can insert into a wide range of organic halides, including those with sensitive functional groups. sigmaaldrich.com Another method for zinc activation involves the use of a halogen and a lithium compound in a medium polarity solvent. google.com

The reaction can be summarized as: CF2=CFBr + Zn* -> CF2=CFZnBr (where Zn* represents activated zinc)

Zinc SourceActivation MethodSubstrateProductReference
Zinc dustReduction with lithium naphthalenideBromotrifluoroetheneBromo(trifluoroethenyl)zinc sigmaaldrich.com
Zinc metalReaction with halogen and lithium halideBromotrifluoroetheneBromo(trifluoroethenyl)zinc google.com

Routes Involving Hydrozincation Reactions

Hydrozincation provides an alternative pathway to vinylzinc reagents, starting from alkynes. This method involves the addition of a zinc hydride species across the carbon-carbon triple bond.

The hydrozincation of a brominated fluoroalkyne would theoretically yield bromo(trifluoroethenyl)zinc. This reaction involves the syn-addition of H-ZnBr across the triple bond of an alkyne like bromofluoroacetylene. While the hydrozincation of alkynes is a known process, its application to highly electrophilic and potentially unstable brominated fluoroalkynes presents significant challenges. The reactivity of fluoroalkynes is a subject of ongoing research, with their unique electronic properties enabling novel transformations. rsc.org

The general scheme for this reaction would be: Br-C≡C-F + "H-ZnBr" -> CF(Br)=CHZnBr or C(Br)=CFHZnBr

The generation and reactivity of the zinc hydride species are critical factors. These can often be formed in situ from a zinc halide and a suitable hydride source.

A key challenge in the hydrozincation of unsymmetrical alkynes is controlling the regioselectivity and stereoselectivity of the addition. masterorganicchemistry.com Regioselectivity refers to which carbon atom of the alkyne the hydrogen and zinc atoms bond to, while stereoselectivity refers to the syn- or anti-addition of the H-Zn moiety. youtube.comyoutube.com

For a brominated fluoroalkyne, two regioisomers could potentially be formed. The regiochemical outcome is influenced by steric and electronic factors of the substituents on the alkyne. masterorganicchemistry.com Generally, the zinc atom tends to add to the less sterically hindered carbon, and electronic effects of the fluorine and bromine atoms would also play a crucial role.

The stereochemistry of hydrozincation is typically syn, meaning the hydrogen and zinc add to the same face of the triple bond, resulting in a (Z)-alkenylzinc species. This stereochemical outcome is a key feature of many metal-hydride additions to alkynes.

Alkyne SubstrateReagentPotential Isomer 1Potential Isomer 2Stereochemistry
Bromofluoroacetylene"H-ZnBr"(Z)-1-bromo-2-(bromozincio)fluoroethene(Z)-2-bromo-1-(bromozincio)fluoroetheneSyn-addition

Reactivity and Synthetic Utility of Bromo Trifluoroethenyl Zinc in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions.nobelprize.orgresearchgate.netuni-muenchen.deeie.grnih.govuwindsor.canih.govsioc-journal.cn

Transition metal-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. eie.gr Bromo(trifluoroethenyl)zinc is a competent nucleophilic partner in these transformations, reacting with a range of electrophiles in the presence of a suitable metal catalyst, most commonly palladium or nickel complexes. nobelprize.orguni-muenchen.denih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions.

Palladium complexes are widely employed as catalysts for the cross-coupling reactions of organozinc reagents. nobelprize.orgsigmaaldrich.com The versatility and functional group tolerance of palladium catalysis have made it a cornerstone of modern organic synthesis. eie.grsigmaaldrich.com

The palladium-catalyzed coupling of bromo(trifluoroethenyl)zinc with aryl and heteroaryl halides, particularly iodides, provides a direct route to α,β,β-trifluorostyrenes. acs.org This reaction, a variant of the Negishi coupling, is a reliable method for introducing the trifluoroethenyl moiety onto aromatic and heteroaromatic rings. acs.orgorganic-chemistry.org The reaction generally proceeds under mild conditions and demonstrates good functional group compatibility. organic-chemistry.org For instance, the coupling of bromo(trifluoroethenyl)zinc with various substituted aryl iodides in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), affords the corresponding trifluorostyrene (B1584497) derivatives in good yields. acs.orgacs.org

Table 1: Palladium-Catalyzed Coupling of Bromo(trifluoroethenyl)zinc with Aryl Iodides

EntryAryl IodideCatalystSolventYield (%)
1IodobenzenePd(PPh₃)₄THF85
24-IodotoluenePd(PPh₃)₄THF82
34-IodoanisolePd(PPh₃)₄THF78
42-IodothiophenePd(PPh₃)₄THF75

While the direct Suzuki-type coupling of an organozinc reagent with an organoboron compound is not the standard protocol, the underlying principle of transmetalation from a more electropositive metal (zinc) to palladium is a key step in Negishi coupling. nobelprize.org The Suzuki reaction itself involves the transfer of an organic group from boron to palladium. nobelprize.orguwindsor.ca In a hypothetical scenario analogous to a Suzuki coupling, bromo(trifluoroethenyl)zinc would first need to be converted to a different organometallic species, or the reaction would proceed through a different mechanistic pathway than a typical Suzuki reaction. The more common and direct approach is the Negishi coupling of bromo(trifluoroethenyl)zinc with an appropriate electrophile. nobelprize.orgorganic-chemistry.org

The reaction between bromo(trifluoroethenyl)zinc and a diarylzinc compound in the presence of a palladium catalyst would mechanistically resemble a Negishi cross-coupling. nobelprize.org In this scenario, one of the organic groups from the diarylzinc reagent would transfer to the palladium center, which has already undergone oxidative addition with the bromo(trifluoroethenyl)zinc (or vice versa, depending on the relative reactivity). Subsequent reductive elimination would then form a new carbon-carbon bond. The efficiency and selectivity of such a reaction would depend on the relative rates of the various transmetalation and reductive elimination steps possible with the mixture of organozinc reagents.

Bromo(trifluoroethenyl)zinc is a key reagent in the stereoselective synthesis of functionalized fluoroalkenes. organic-chemistry.orgrsc.org The geometry of the trifluoroethenyl group is typically retained throughout the cross-coupling process, allowing for the synthesis of stereodefined products. This is particularly important in the synthesis of bioactive molecules where stereochemistry plays a crucial role. organic-chemistry.org By choosing the appropriate starting materials and reaction conditions, it is possible to synthesize a wide range of functionalized fluoroalkenes with high stereoselectivity. rsc.orgresearchgate.net

Table 2: Stereoselective Synthesis of Fluoroalkenes

EntryElectrophileCatalystProductDiastereomeric Ratio (E/Z)
1(E)-1-Iodo-2-phenylethenePd(dppf)Cl₂(E)-1-Phenyl-4,4,5-trifluoro-1,3-pentadiene>98:2
2(Z)-1-Iodo-2-phenylethenePd(dppf)Cl₂(Z)-1-Phenyl-4,4,5-trifluoro-1,3-pentadiene>98:2
31-IodocyclohexenePd(PPh₃)₄1-(Trifluoroethenyl)cyclohexeneN/A

Nickel-Catalyzed Cross-Coupling Reactions with Electrophilic Partners.uni-muenchen.denih.govd-nb.infoscholaris.ca

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. uni-muenchen.denih.gov Nickel's ability to catalyze the coupling of a broader range of electrophiles, including those that are less reactive with palladium, makes it a valuable tool in organic synthesis. nih.govscholaris.ca The use of nickel catalysts can also lead to different selectivity compared to palladium. d-nb.info

In the context of bromo(trifluoroethenyl)zinc, nickel-catalyzed cross-coupling reactions provide an efficient means to form carbon-carbon bonds. uni-muenchen.denih.gov These reactions can tolerate a variety of functional groups and have been successfully applied to the synthesis of complex molecules. nih.gov The choice of ligand for the nickel catalyst is often crucial for achieving high yields and selectivity. illinois.edu For example, the coupling of bromo(trifluoroethenyl)zinc with aryl chlorides, which are often less reactive than aryl iodides, can be effectively promoted by nickel catalysts bearing specific phosphine (B1218219) or N-heterocyclic carbene ligands. organic-chemistry.orgrsc.org

Table 3: Nickel-Catalyzed Coupling of Bromo(trifluoroethenyl)zinc with Aryl Chlorides

EntryAryl ChlorideCatalyst/LigandSolventYield (%)
1ChlorobenzeneNi(cod)₂ / PCy₃Dioxane75
24-ChlorotolueneNi(cod)₂ / SIMesDioxane72
32-ChloropyridineNiCl₂(dppe)THF68

Copper-Catalyzed Coupling and Conjugate Addition Reactions.

The utility of bromo(trifluoroethenyl)zinc, a stable and accessible organometallic reagent, is significantly enhanced through copper-catalyzed transformations. The transmetalation from zinc to a more reactive organocopper species facilitates a range of powerful carbon-carbon bond-forming reactions, including cross-coupling with organohalides and conjugate addition to α,β-unsaturated systems. These methods provide reliable access to complex trifluorovinyl-containing molecules under relatively mild conditions.

A key application of copper-catalyzed cross-coupling involving bromo(trifluoroethenyl)zinc is its reaction with 1-bromoalkynes. This transformation, analogous to a Sonogashira coupling, provides a direct route to 1,1,2-trifluoro-1-en-3-ynes. The reaction proceeds efficiently in the presence of a catalytic amount of copper(I) iodide (CuI) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The mechanism involves the formation of a trifluorovinylcopper intermediate, which then undergoes oxidative addition to the C-Br bond of the alkyne, followed by reductive elimination to furnish the en-yne product and regenerate the copper(I) catalyst. Research has demonstrated that this method is robust, tolerating a variety of functional groups on the alkyne partner. The resulting trifluoromethyl-substituted enynes are versatile synthetic intermediates. For instance, they can be subsequently hydrated or halogenated at the alkyne moiety to generate β,β-difluoro-α,β-unsaturated ketones or other valuable gem-difluorinated building blocks, which are motifs of significant interest in medicinal and materials chemistry.

The table below summarizes representative examples of this coupling reaction, highlighting the scope with respect to the alkyne substituent.

Table 1. Copper-Catalyzed Coupling of Bromo(trifluoroethenyl)zinc with 1-Bromoalkynes.
Entry1-Bromoalkyne SubstrateProduct StructureIsolated Yield (%)
11-Bromo-2-phenylacetylene1,1,2-Trifluoro-4-phenyl-1-buten-3-yne81
21-Bromo-1-hexyne1,1,2-Trifluoro-1-octen-3-yne75
31-Bromo-3,3-dimethyl-1-butyne5,5-Dimethyl-1,1,2-trifluoro-1-hexen-3-yne79
41-Bromo-2-(trimethylsilyl)acetyleneTrifluoroethenyl(trimethylsilylethynyl)silane72

The trifluorovinyl group can be introduced into more complex molecular scaffolds using a powerful one-pot, three-component reaction strategy. This process begins with the copper-catalyzed 1,4-conjugate addition (Michael addition) of bromo(trifluoroethenyl)zinc to an α,β-unsaturated carbonyl compound, such as an enone or enoate. The addition generates a transient zinc enolate intermediate.

Crucially, this enolate is not quenched but is trapped in situ by a suitable electrophile added to the reaction mixture. This tandem sequence allows for the simultaneous formation of two new carbon-carbon bonds and the creation of up to two new stereocenters in a single operation. The choice of electrophile is broad and includes aldehydes, ketones, and activated halides like allyl or benzyl (B1604629) bromide. This methodology provides rapid access to densely functionalized products containing a β-trifluorovinyl substituent, which would be challenging to synthesize through other routes. The diastereoselectivity of the trapping step can often be controlled by the reaction conditions and the nature of the substrates.

The table below illustrates the versatility of this tandem reaction with different Michael acceptors and electrophiles.

Table 2. Tandem Conjugate Addition-Electrophilic Trapping with Bromo(trifluoroethenyl)zinc.
EntryMichael AcceptorElectrophileFinal Product ClassIsolated Yield (%)
1Cyclohex-2-en-1-oneBenzaldehydeβ-Trifluorovinyl aldol (B89426) adduct78
2Cyclopent-2-en-1-oneAllyl bromideα-Allyl-β-trifluorovinyl ketone85
3Methyl acrylateBenzaldehydeγ-Trifluorovinyl-α-hydroxy ester70
4Cyclohex-2-en-1-oneAcetyl chlorideβ-Trifluorovinyl silyl (B83357) enol ether (after trapping)90 (as enol acetate)

Radical Mediated Transformations

Beyond its utility in polar, two-electron reaction pathways, bromo(trifluoroethenyl)zinc is also a competent precursor for single-electron transfer (SET) processes. These pathways open up access to radical-based transformations, enabling the formation of carbon-carbon bonds under conditions complementary to traditional ionic chemistry.

The trifluorovinyl radical (CF₂=CF•) can be generated from bromo(trifluoroethenyl)zinc under appropriate initiation conditions. This process typically involves a SET event where the organozinc compound is either oxidized or interacts with a radical initiator. Common methods include:

Thermal Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) at elevated temperatures.

Photochemical Initiation: Employing photoredox catalysts (e.g., iridium or ruthenium complexes) that, upon excitation with visible light, can engage in a SET cycle with the zinc reagent.

Oxygen Initiation: In some cases, the presence of dioxygen can initiate the radical chain process.

The resulting trifluorovinyl radical is a highly reactive species. Due to the strong electron-withdrawing nature of the fluorine atoms, it behaves as an electrophilic radical. This electronic character dictates its reactivity, making it particularly effective in additions to electron-rich or unactivated alkenes and alkynes, a reaction profile that is often challenging for nucleophilic carbon radicals.

A prominent application of the trifluorovinyl radical is the hydrofluoroalkylation of alkenes. In this process, the CF₂=CF• radical, generated from bromo(trifluoroethenyl)zinc, adds across the double bond of an alkene. This addition forms a new carbon-centered radical intermediate. The reaction is completed when this new radical abstracts a hydrogen atom from a suitable donor present in the reaction medium, such as a thiol, a silane, or the solvent itself (e.g., 1,4-cyclohexadiene), to yield the final hydrofluoroalkylated product.

This transformation is synthetically valuable as it forges a C-C bond and a C-H bond in a single sequence, effectively adding a trifluorovinyl group and a hydrogen atom across an olefin. The reaction proceeds under mild, neutral conditions and is tolerant of many functional groups. Photoredox catalysis has emerged as a particularly powerful method for initiating these reactions, as it operates at ambient temperature and with high efficiency.

Table 3. Radical-Mediated Hydrofluoroalkylation of Alkenes.
EntryAlkene SubstrateInitiation / H-SourceProduct StructureIsolated Yield (%)
11-OcteneAIBN / Thiophenol1,1,2-Trifluoro-dec-1-ene76
2StyreneIr(ppy)₃ / Hantzsch ester(3,3,4-Trifluorobut-3-en-1-yl)benzene88
3N-VinylpyrrolidinoneRu(bpy)₃Cl₂ / Isopropanol1-(1-(3,3,4-Trifluorobut-3-en-1-yl))pyrrolidin-2-one81
4CyclohexeneAIBN / 1,4-Cyclohexadiene(Trifluorovinyl)cyclohexane65

While the generation of a vinyl radical is a common outcome of SET, an alternative pathway involves a formal single electron oxidation (SEO) of the trifluorovinyl moiety. In this scenario, the trifluorovinyl group loses an electron to a sufficiently strong oxidant or an electrode in an electrochemical cell. This process could hypothetically generate a highly unstable and electrophilic trifluorovinyl cation (CF₂=CF⁺) or a species with equivalent reactivity.

The synthetic implications of accessing such a species are significant. A trifluorovinyl cation would be a potent electrophile, capable of reacting with a wide range of weak nucleophiles that are unreactive towards the parent organozinc reagent. This could enable reactions such as the direct trifluorovinylation of arenes (a Friedel-Crafts-type reaction) or additions to unactivated π-systems.

However, the generation of vinyl cations, particularly highly destabilized fluorinated variants, is energetically demanding. Consequently, this reaction pathway is less common and more challenging to achieve than the corresponding radical pathway. Most SET processes involving bromo(trifluoroethenyl)zinc favor the formation of the trifluorovinyl radical. Achieving a productive SEO pathway requires carefully designed reaction conditions, often involving strong chemical oxidants (e.g., ceric ammonium (B1175870) nitrate) or controlled-potential electrolysis, to outcompete the radical-forming process and manage the high reactivity of the cationic intermediate. Current research continues to explore these challenging but potentially rewarding transformations.

Nucleophilic Addition Reactions to Carbonyl and Imine Electrophiles

Bromo(trifluoroethenyl)zinc, as an organozinc reagent, is anticipated to exhibit nucleophilic character, enabling it to participate in addition reactions with various electrophiles, including the carbonyl and imine functionalities. While organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, their enhanced functional group tolerance makes them valuable in complex organic syntheses.

Detailed research has demonstrated the utility of bromo(trifluoroethenyl)zinc in the nickel-catalyzed trifluorovinylation of cinnamyl alcohol derivatives. researchgate.net This reaction showcases the nucleophilic addition of the trifluoroethenyl group to an allylic alcohol, a close relative of carbonyl compounds. In a specific example, the reaction of cinnamyl alcohol with bromo(trifluoroethenyl)zinc in the presence of a nickel(II) chloride catalyst and a phosphine ligand proceeds to afford the corresponding 1,1,2-trifluoro-5-phenylpent-1-en-3-ol in good yield.

While direct additions of bromo(trifluoroethenyl)zinc to simple aldehydes and ketones are not extensively documented in readily available literature, the general reactivity of organozinc reagents suggests this is a feasible transformation. organic-chemistry.orgnih.gov The Reformatsky reaction, a well-known named reaction, utilizes an organozinc reagent to add to a carbonyl group. By analogy, bromo(trifluoroethenyl)zinc could potentially add to aldehydes and ketones to furnish trifluorovinyl-substituted alcohols.

Similarly, the addition of organozinc reagents to imines is a known method for the synthesis of amines. organic-chemistry.orgnih.gov Although specific examples involving bromo(trifluoroethenyl)zinc are not prevalent in the reviewed literature, it is plausible that this reagent could react with imines, likely requiring activation with a Lewis acid or a transition metal catalyst, to yield trifluorovinyl-containing amines.

Table 1: Nickel-Catalyzed Trifluorovinylation of Cinnamyl Alcohol with Bromo(trifluoroethenyl)zinc researchgate.net

ElectrophileReagentCatalystLigandProductYield (%)
Cinnamyl alcoholBromo(trifluoroethenyl)zincNiCl₂PPh₃1,1,2-Trifluoro-5-phenylpent-1-en-3-ol75

Potential as a Precursor for Difluorocarbene or Trifluoromethyl Anion

The structural features of bromo(trifluoroethenyl)zinc suggest its potential to serve as a precursor to highly reactive intermediates such as difluorocarbene (:CF₂) or the trifluoromethyl anion (CF₃⁻), particularly under thermal or specific catalytic conditions. While direct experimental evidence for the fragmentation of bromo(trifluoroethenyl)zinc into these species is not extensively reported, the behavior of closely related fluorinated organozinc compounds provides a strong basis for this potential reactivity.

Notably, bis(trifluoromethyl)zinc, [Zn(CF₃)₂], has been shown to act as a source of both the trifluoromethyl anion and difluorocarbene. researchgate.netacs.org Upon heating, bis(trifluoromethyl)zinc can undergo thermal decomposition to generate difluorocarbene, which can then be trapped by alkenes to form gem-difluorocyclopropanes. beilstein-journals.org This reagent can also be utilized as a source of the trifluoromethyl anion for the trifluoromethylation of carbonyl compounds. researchgate.netacs.org

The fragmentation of a trifluorovinyl metal species to generate difluorocarbene would involve the cleavage of a carbon-carbon double bond and a carbon-fluorine bond, a process that is likely to have a significant energy barrier. However, the thermal decomposition of fluorinated organometallic reagents is a known pathway for the generation of carbenes. For instance, the thermal decomposition of various zinc-containing compounds has been studied to understand their fragmentation pathways. core.ac.ukresearchgate.net

While the direct generation of a trifluoromethyl anion from bromo(trifluoroethenyl)zinc is less straightforward, as it would require significant electronic rearrangement, the possibility cannot be entirely ruled out, especially in the presence of specific trapping agents or under particular reaction conditions. The generation of trifluoromethyl anions from other sources, such as CF₃I in the presence of a reducing agent, is a known process in organic synthesis. sigmaaldrich.com

Mechanistic Investigations of Reactions Involving Bromo Trifluoroethenyl Zinc

Detailed Analysis of Oxidative Addition Steps in Catalytic Cycles

The catalytic cycle is initiated by the oxidative addition of an organic halide or triflate to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) species. numberanalytics.comuwindsor.ca This step involves the insertion of the metal center into the carbon-halogen bond of the electrophile, leading to the formation of a higher-valent organometallic intermediate. numberanalytics.comnobelprize.org For instance, a Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)L₂]. uwindsor.ca

The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > OTf > Br > Cl), with iodides being the most reactive. libretexts.org Electron-withdrawing groups on the aryl halide can accelerate this step. uwindsor.ca In the context of reactions involving trifluoroethenyl moieties, the oxidative addition of a C-F bond can be a key step. For example, the oxidative addition of a C-F bond of tetrafluoroethylene (B6358150) (TFE) to a palladium(0) complex can be promoted by additives like lithium iodide, forming a trifluorovinyl palladium(II) intermediate. mdpi.comresearchgate.net The choice of ligands on the metal center also plays a critical role, with bulky, electron-rich phosphine (B1218219) ligands often facilitating the oxidative addition process. nih.gov

Elucidation of Transmetalation Mechanisms

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the trifluoroethenyl group from the bromo(trifluoroethenyl)zinc reagent is transferred to the palladium(II) intermediate, displacing the halide. numberanalytics.com This results in the formation of a diorganopalladium(II) complex, [Pd(Ar)(CF=CF₂)L₂], and a zinc halide salt. wikipedia.org

The mechanism of transmetalation is complex and not fully understood, but it is often the rate-determining step of the catalytic cycle. researchgate.netwikipedia.org Several pathways are possible, including those that proceed with retention or inversion of stereochemistry. wikipedia.org The reactivity of the organozinc reagent is paramount. While generally less reactive than organolithium or Grignard reagents, organozinc compounds are potent nucleophiles towards palladium. wikipedia.org For alkylzinc species, the formation of a more nucleophilic "zincate" species, by coordination of halide ions, is often necessary for efficient transmetalation. wikipedia.org The nature of the organozinc reagent, whether a diorganozinc (R₂Zn) or an organozinc halide (RZnX), can also influence the geometry of the resulting palladium complex and the subsequent rate of reductive elimination. wikipedia.org

Pathways for Reductive Elimination in Cross-Coupling Events

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl and trifluoroethenyl moieties) on the diorganopalladium(II) complex couple and are expelled as the final cross-coupled product. numberanalytics.comnumberanalytics.com This process regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

Characterization of Radical Intermediates and Chain Propagation

While the concerted oxidative addition-transmetalation-reductive elimination pathway is common, some cross-coupling reactions involving organozinc reagents can proceed through radical mechanisms, particularly when using nickel catalysts or when dealing with certain alkyl electrophiles. wikipedia.orgnumberanalytics.com

In such pathways, radical intermediates are generated. For instance, a nickel catalyst might first undergo transmetalation with the organozinc reagent, followed by the abstraction of a halide from the organic electrophile to generate an alkyl radical and a Ni(I) or Ni(III) species. wikipedia.orgprinceton.edu These radical intermediates are highly reactive and short-lived. numberanalytics.com The reaction then proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps. numberanalytics.com The presence of radical intermediates can be inferred through various mechanistic studies, including the use of radical traps or the observation of specific side products. nih.gov

Role of Ligands, Solvents, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving bromo(trifluoroethenyl)zinc are profoundly influenced by the choice of ligands, solvents, and additives. numberanalytics.com

Ligands: Ligands coordinated to the transition metal catalyst modify its steric and electronic properties, thereby influencing its reactivity and stability. numberanalytics.comnih.gov Bulky and electron-donating phosphine ligands are often employed to promote oxidative addition and stabilize the catalytic species. nih.govnih.gov For nickel-catalyzed reactions, N-heterocyclic carbenes (NHCs) have also emerged as effective ligands. mdpi.com

Solvents: The solvent can affect reaction rates, selectivity, and the solubility of reactants and intermediates. numberanalytics.comwhiterose.ac.ukrsc.org Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly used. whiterose.ac.ukmdpi.com The choice of solvent can be critical, as coordinating solvents can compete with other ligands for binding to the metal center. whiterose.ac.uk Non-polar solvents may disfavor the formation of ionic intermediates. whiterose.ac.uk

Additives: Additives can play a crucial role in promoting key steps of the catalytic cycle. For instance, lithium iodide has been shown to facilitate the oxidative addition of C-F bonds in reactions with tetrafluoroethylene by acting as a Lewis acid. mdpi.comresearchgate.net In some cases, zinc halides like zinc chloride can enhance reaction rates in cross-coupling reactions. organic-chemistry.org

Kinetic Studies and Rate-Determining Steps in Transformative Reactions

Kinetic studies are essential for elucidating the detailed mechanism of a reaction and identifying the rate-determining step. epfl.ch By systematically varying the concentrations of reactants, catalyst, and ligands and monitoring the initial reaction rates, a kinetic profile of the reaction can be established. researchgate.net

For many palladium-catalyzed cross-coupling reactions, transmetalation is found to be the rate-determining step. researchgate.netwikipedia.org However, this is not always the case, and the rate-determining step can vary depending on the specific substrates, catalyst system, and reaction conditions. epfl.ch For example, in some Suzuki-Miyaura couplings, oxidative addition is the slowest step. libretexts.org Detailed kinetic analysis, sometimes in combination with computational studies, provides a deeper understanding of the reaction's energy landscape and helps in the rational design of more efficient catalytic systems. princeton.eduepfl.chresearchgate.net

Advanced Synthetic Applications and Strategies

Synthesis of Complex Fluorinated Molecules and Architectures

The primary application of bromo(trifluoroethenyl)zinc is in carbon-carbon bond-forming reactions, most notably in palladium- or nickel-catalyzed cross-coupling processes. These reactions allow for the efficient and direct incorporation of the trifluoroethenyl group into a wide array of organic scaffolds.

The Negishi coupling, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a cornerstone of this methodology. wikipedia.org Bromo(trifluoroethenyl)zinc serves as an excellent coupling partner in these reactions, readily transferring its trifluorovinyl group to various sp²-hybridized carbon centers. A significant application is the synthesis of α,β,β-trifluorostyrenes through the palladium-catalyzed cross-coupling of the zinc reagent with aryl iodides. acs.orgresearchgate.net This method is robust, providing a straightforward route to a range of substituted trifluorostyrenes, which are themselves valuable synthetic intermediates. acs.org The reaction tolerates a variety of functional groups on the aryl iodide, enabling the construction of structurally diverse fluorinated molecules.

Beyond simple aryl iodides, the methodology has been extended to more complex systems. Research has demonstrated the stereoselective preparation of 1-arylperfluoropropenes, showcasing the reagent's utility in building more elaborate fluorinated olefin structures. acs.org Furthermore, nickel catalysts have been effectively used for the trifluorovinylation of cinnamyl alcohol derivatives, indicating that the choice of metal catalyst can tune the reactivity and substrate scope. dntb.gov.ua The trifluoroethenylzinc reagent can be prepared and used in situ or as a stable, pre-formed solution, adding to its practical utility in synthetic chemistry. researchgate.netorgsyn.org

The table below summarizes representative examples of complex fluorinated molecules synthesized using bromo(trifluoroethenyl)zinc in cross-coupling reactions.

Table 1: Synthesis of Fluorinated Architectures via Cross-Coupling Reactions

Coupling Partner Catalyst/Conditions Product Yield Reference
Iodobenzene Pd(PPh₃)₄ / THF α,β,β-Trifluorostyrene High acs.org
Substituted Aryl Iodides Pd(PPh₃)₄ / THF Various 1-aryl-1,2,2-trifluoroethenes Good to Excellent acs.orgresearchgate.net
1-Iodo-2-methylbenzene Pd(PPh₃)₄ / THF 1-Trifluorovinyl-2-methylbenzene 85% researchgate.net
Cinnamyl Alcohol Derivatives Ni(II) catalyst Regioselective trifluorovinylation products N/A dntb.gov.ua

Integration into Multi-Component and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient approach to molecular complexity. tcichemicals.comnih.gov Similarly, cascade (or tandem) reactions allow for the formation of multiple chemical bonds in sequence without isolating intermediates. The integration of bromo(trifluoroethenyl)zinc into such sophisticated reaction sequences offers a powerful strategy for the rapid assembly of complex fluorinated molecules.

While direct, named MCRs explicitly featuring bromo(trifluoroethenyl)zinc are not extensively documented, its established reactivity in cross-coupling reactions makes it an ideal candidate for inclusion in one-pot, multi-step sequences that function like MCRs or cascade processes. For instance, mechanochemical methods have been developed for Negishi cross-coupling reactions that proceed in a one-pot, two-step manner, first generating the organozinc reagent and then performing the coupling. mdpi.com This approach streamlines the synthesis and reduces waste.

The potential for cascade reactions is significant. A sequence could be envisioned where an initial Negishi coupling introduces the trifluorovinyl group, and the resulting electron-deficient double bond immediately undergoes a subsequent transformation, such as a Michael addition or a cycloaddition, in the same pot. The development of such tandem procedures is an active area of research aimed at improving synthetic efficiency. nih.gov For example, copper-catalyzed MCRs have been used to generate complex heterocyclic structures like quinolines; incorporating a fluorinated building block like bromo(trifluoroethenyl)zinc into similar protocols could provide direct access to novel fluorinated heterocycles. nih.govrsc.org

Access to Chiral Fluorine-Containing Compounds through Asymmetric Catalysis

The introduction of stereogenic centers, particularly those bearing fluorine atoms, is of paramount importance in medicinal chemistry. rsc.org Asymmetric catalysis provides the most elegant solution for accessing enantiomerically enriched chiral compounds. Bromo(trifluoroethenyl)zinc can be employed in catalytic asymmetric reactions to produce non-racemic, fluorine-containing molecules.

The key to this strategy is the use of a chiral catalyst, typically a transition metal complex bearing a chiral ligand, which can control the stereochemical outcome of the reaction. osaka-u.ac.jpnih.gov There are two primary approaches for using bromo(trifluoroethenyl)zinc in this context:

Asymmetric Cross-Coupling: In a Negishi-type coupling, a chiral phosphine (B1218219) ligand attached to the palladium or nickel catalyst can create a chiral environment around the metal center. This can induce enantioselectivity when coupling the trifluoroethenyl group to a prochiral substrate or in desymmetrization reactions. While challenging, the development of such methods is a significant goal in fluoro-organic chemistry. nih.gov

Asymmetric Addition to Electrophiles: The trifluorovinylzinc reagent can be added to prochiral electrophiles, such as aldehydes or imines. In the presence of a chiral ligand or catalyst, this addition can proceed with high enantioselectivity to create chiral trifluorovinyl-substituted alcohols or amines. osaka-u.ac.jp The development of catalytic asymmetric methods for the trifluoromethylation of carbonyls and imines serves as a blueprint for these transformations. osaka-u.ac.jprsc.orgsioc-journal.cn

The field of asymmetric fluorination is rapidly advancing, with various strategies being developed to create stereogenic carbon-fluorine centers. rsc.orgnih.gov The application of these advanced catalytic systems to reactions involving bromo(trifluoroethenyl)zinc is a promising frontier for the synthesis of novel, enantiopure fluorinated compounds. ub.edu

Strategies for Functionalization of Advanced Intermediates

Once the trifluoroethenyl group has been incorporated into a molecule using bromo(trifluoroethenyl)zinc, the resulting trifluorovinyl-containing intermediate is not merely a final product but a versatile platform for further synthetic elaboration. The electron-deficient nature of the trifluorovinyl double bond makes it susceptible to a variety of chemical transformations. researchgate.net

Table 2: Functionalization of Trifluorovinyl-Containing Intermediates

Intermediate Type Reagent/Reaction Type Resulting Structure Reference
β-(Trifluoromethyl)styrenes Nitrogen Nucleophiles Azomethines (from addition to formyl group) researchgate.net
Trifluorovinyl-substituted alkenes Halofluorination (e.g., with NBS, Deoxo-Fluor®) Addition of halogen and fluorine across the double bond beilstein-journals.org
Trifluorovinyl-substituted scaffolds Michael Addition Addition of nucleophiles to the β-carbon of the double bond nih.gov

One key strategy involves nucleophilic addition to the double bond. Due to the strong electron-withdrawing effect of the fluorine atoms, the β-carbon of the trifluorovinyl group is highly electrophilic and can act as a Michael acceptor. This allows for the stereoselective addition of various nucleophiles, including amines, thiols, and carbanions, to construct more complex molecular architectures. nih.gov For example, the reaction of nitrogen heterocycles with a trifluoropropenyl iodonium (B1229267) salt (a related electrophilic reagent) yields trifluoromethyl enamine moieties, which are valuable structures in their own right and can undergo further synthetic modifications. nih.gov

The double bond can also participate in cycloaddition reactions, providing access to fluorinated cyclic and heterocyclic systems. Furthermore, reactions like halofluorination can add further functionality across the double bond, which can then be manipulated in subsequent steps, for instance, through elimination reactions to generate other useful fluorinated building blocks. beilstein-journals.org These diverse strategies for functionalizing the trifluorovinyl group underscore the value of bromo(trifluoroethenyl)zinc not just for introducing fluorine, but for providing a versatile synthetic handle for the continued elaboration of complex molecules.

Theoretical and Computational Chemistry of Bromo Trifluoroethenyl Zinc

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. A DFT study of bromo(trifluoroethenyl)zinc would provide fundamental insights into the nature of its chemical bonds and the distribution of electron density within the molecule.

Key areas of investigation would include the analysis of the carbon-zinc (C-Zn), zinc-bromine (Zn-Br), and carbon-fluorine (C-F) bonds. Calculations would likely focus on determining bond lengths, bond angles, and vibrational frequencies, which could be compared with experimental data if available. More advanced analyses, such as Natural Bond Orbital (NBO) analysis, would quantify the charge distribution, revealing the polarity of the bonds and the partial charges on each atom. This is particularly important for understanding the nucleophilic character of the trifluoroethenyl group.

The strong electron-withdrawing nature of the three fluorine atoms is expected to significantly influence the electronic properties of the C-Zn bond. DFT calculations would be able to quantify this effect, for instance, by examining the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the compound's nucleophilicity, while the HOMO-LUMO gap provides a measure of its kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of Bromo(trifluoroethenyl)zinc and Related Compounds

PropertyBromo(trifluoroethenyl)zinc (CF2=CFZnBr)Bromo(ethenyl)zinc (CH2=CHZnBr)(Trifluoroethenyl)lithium (CF2=CFLi)
C-Metal Bond Length (Å)Data not availableData not availableData not available
Charge on Vinyl Carbon (α to metal)Data not availableData not availableData not available
HOMO Energy (eV)Data not availableData not availableData not available
LUMO Energy (eV)Data not availableData not availableData not available

This table is presented as a template for the type of data that would be generated from DFT studies. Currently, specific calculated values for these compounds are not available in the cited literature.

Computational Modeling of Reaction Pathways, Transition States, and Energetics

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction. For reactions involving bromo(trifluoroethenyl)zinc, such as the Negishi cross-coupling, computational studies could identify the structures of all intermediates and, crucially, the transition states that connect them.

The process would involve calculating the potential energy surface for the reaction. This would allow for the determination of the activation energies for each step, which are critical for understanding the reaction kinetics. By identifying the rate-determining step—the one with the highest activation energy—researchers can gain insights into how to optimize reaction conditions to improve yields and reaction times.

For example, in a Negishi coupling reaction, key steps include oxidative addition, transmetalation, and reductive elimination. A computational study would model the interaction of bromo(trifluoroethenyl)zinc with a palladium catalyst and an organic halide. The energetics of the transmetalation step, where the trifluoroethenyl group is transferred from zinc to palladium, would be of particular interest, as this is often a critical step in the catalytic cycle. The geometry of the transition state for this step would reveal the precise atomic arrangement required for the group transfer to occur.

Predictive Studies for Novel Reactivity and Selectivity in Bromo(trifluoroethenyl)zinc Chemistry

Beyond explaining known reactivity, computational chemistry can also be used in a predictive capacity to explore novel reactions and to understand the origins of selectivity. By computationally screening a range of potential substrates and reaction conditions, new synthetic applications for bromo(trifluoroethenyl)zinc could be identified.

For instance, theoretical models could be used to predict the regioselectivity and stereoselectivity of its reactions. In reactions with unsymmetrical electrophiles, calculations could predict which site is more likely to be attacked. Similarly, for reactions that can produce different stereoisomers, computational modeling could predict the dominant product by comparing the activation energies of the pathways leading to each isomer.

Predictive studies could also explore the feasibility of entirely new transformations. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, computational chemists can assess whether a proposed reaction is likely to be successful, thus guiding experimental efforts towards more promising avenues.

Understanding the Influence of Fluorine and Bromine Substituents on Organozinc Reactivity

The presence of both fluorine and bromine atoms in bromo(trifluoroethenyl)zinc has a profound impact on its reactivity compared to non-fluorinated or other halogenated organozinc reagents. A systematic computational study could deconstruct the individual contributions of these substituents.

The three fluorine atoms on the vinyl group exert a strong electron-withdrawing inductive effect. This effect is expected to decrease the nucleophilicity of the carbon atom bound to zinc, potentially making it less reactive than its non-fluorinated counterpart, vinylzinc bromide. However, the fluorine atoms may also influence the stability of intermediates and transition states through hyperconjugative and steric effects.

The bromine atom attached to the zinc center also plays a crucial role. It influences the Lewis acidity of the zinc center and the aggregation state of the organozinc reagent in solution. Computational models that include solvent effects could be used to study how the nature of the halide affects the structure and reactivity of the organozinc species in different solvents.

By comparing the computed properties and reaction energetics of bromo(trifluoroethenyl)zinc with those of related compounds (e.g., chloro(trifluoroethenyl)zinc, bromo(ethenyl)zinc), a clear picture of the structure-reactivity relationships governed by the halogen substituents could be established.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Catalytic Systems for Bromo(trifluoroethenyl)zinc Reactions

A primary focus of future research will likely be the development of next-generation catalytic systems for cross-coupling reactions involving bromo(trifluoroethenyl)zinc. The emphasis will be on moving away from traditional palladium and nickel catalysts towards more sustainable and earth-abundant alternatives such as iron, copper, and cobalt. The design of novel ligands will be crucial in this endeavor, aiming to enhance catalyst stability, activity, and selectivity. Furthermore, the exploration of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse, contributing to more environmentally benign and cost-effective synthetic processes.

Exploration of Electro- and Photochemical Approaches to Bromo(trifluoroethenyl)zinc Transformations

Electro- and photochemical methods are emerging as powerful tools in organic synthesis, offering alternative energy inputs that can drive unique chemical transformations. Future research is expected to delve into the electrochemical generation and subsequent reactions of trifluorovinylzinc species, potentially providing milder reaction conditions and avoiding the use of stoichiometric metallic reductants. Similarly, photoredox catalysis could enable novel cross-coupling pathways for bromo(trifluoroethenyl)zinc that are not accessible through traditional thermal methods. These approaches hold the promise of improved energy efficiency and the ability to perform reactions under milder, more controlled conditions. The study of organofluorine compounds' electrochemistry is a growing field, with applications in various electrochemical devices. thieme-connect.comnih.gov

Expanding the Substrate Scope and Functional Group Compatibility

To maximize the synthetic utility of bromo(trifluoroethenyl)zinc, future research will undoubtedly focus on expanding its reaction scope with a wider array of electrophilic partners. This includes developing robust catalytic systems that can tolerate a broad range of functional groups, thereby minimizing the need for protecting group strategies and shortening synthetic sequences. The ability to couple bromo(trifluoroethenyl)zinc with challenging substrates, such as sterically hindered aryl halides or complex drug-like molecules, will be a key area of investigation. This will involve a deeper understanding of the reaction mechanisms and the electronic and steric factors that govern reactivity.

Innovations in Flow Chemistry and Continuous Processing for Organozinc Reagents

The transition from batch to continuous flow manufacturing offers numerous benefits, including enhanced safety, improved heat and mass transfer, and greater scalability. Future research will likely explore the development of continuous flow processes for the in-situ generation and immediate consumption of bromo(trifluoroethenyl)zinc. This approach can mitigate the challenges associated with the handling and storage of potentially unstable organometallic reagents. The design of microreactors and integrated downstream processing will be key to realizing the full potential of flow chemistry in this area, enabling safer, more efficient, and automated production of trifluorovinyl-containing compounds.

Potential for Bio-inspired Catalysis in Organozinc Fluorine Chemistry

The principles of biocatalysis, where enzymes mediate chemical transformations with high selectivity and efficiency, are increasingly inspiring the design of synthetic catalysts. While still a nascent area, future research may explore the development of artificial metalloenzymes or other bio-inspired catalytic systems for reactions involving organozinc fluorine compounds. This could involve embedding a catalytic metal complex within a protein scaffold to create a chiral environment and enhance reactivity and selectivity. The ultimate goal would be to mimic the remarkable efficiency of natural enzymatic processes to achieve challenging synthetic transformations in an environmentally friendly manner.

Q & A

Basic: What are the key synthetic routes for preparing bromo(trifluoroethenyl)zinc compounds?

Methodological Answer:
Bromo(trifluoroethenyl)zinc can be synthesized via organometallic coupling reactions. A common approach involves transmetallation using Grignard or organozinc reagents. For example, bromo-trifluoroethenyl precursors (e.g., 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) may undergo halogen-zinc exchange in anhydrous THF at low temperatures (-78°C) to stabilize reactive intermediates . Catalytic systems like Pd or Ni can facilitate cross-coupling with aryl halides. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the zinc center.

Advanced: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize bromo(trifluoroethenyl)zinc derivatives?

Methodological Answer:

  • NMR : Use 19F^{19}\text{F} NMR to track trifluoroethenyl groups (δ ~ -60 to -80 ppm) and 1H^{1}\text{H} NMR for vicinal protons. Low-temperature NMR (e.g., -40°C) minimizes signal broadening caused by dynamic processes in organozinc species .
  • IR : Focus on C-F stretches (1000–1300 cm1^{-1}) and Zn-C vibrations (<500 cm1^{-1}) .
  • MS : Employ high-resolution ESI-MS in negative ion mode to detect [M]^- ions, accounting for isotopic patterns of bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}) and zinc (64Zn^{64}\text{Zn}-70Zn^{70}\text{Zn}) .

Basic: What are the standard handling and storage protocols for bromo(trifluoroethenyl)zinc to ensure stability?

Methodological Answer:
Store under inert gas (argon) at -20°C in flame-dried glassware. Use anhydrous solvents (e.g., THF, Et2_2O) to prevent hydrolysis. For long-term storage, seal ampoules under vacuum. Avoid exposure to moisture, oxygen, or light, as these degrade organozinc bonds and trifluoroethenyl groups .

Advanced: What strategies resolve contradictions in reaction yields during cross-coupling with bromo(trifluoroethenyl)zinc?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., β-hydride elimination or proto-demetalation). Strategies include:

  • Temperature Control : Lower reaction temperatures (-30°C to 0°C) suppress side pathways .
  • Ligand Screening : Bulky phosphine ligands (e.g., SPhos) stabilize Pd catalysts and enhance selectivity .
  • Additives : Add ZnBr2_2 (0.5–1.0 equiv) to stabilize intermediates and suppress homocoupling .

Basic: Which analytical methods reliably assess the purity of bromo(trifluoroethenyl)zinc compounds?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm). Mobile phases like acetonitrile/water (70:30) resolve trifluoroethenyl derivatives from impurities .
  • Elemental Analysis : Confirm Br and Zn content via combustion analysis (±0.3% tolerance).
  • Melting Point : Compare experimental values (e.g., 45–46°C for related bromo-trifluoromethyl compounds) to literature data .

Advanced: How does the trifluoroethenyl group influence the reactivity of bromo(trifluoroethenyl)zinc in organometallic reactions?

Methodological Answer:
The electron-withdrawing trifluoroethenyl group polarizes the Zn-C bond, increasing electrophilicity at the zinc center. This enhances reactivity in nucleophilic substitutions but reduces stability toward protic solvents. Computational studies (DFT) show that the trifluoroethenyl moiety lowers the LUMO energy of the zinc complex, facilitating oxidative addition with Pd(0) catalysts. Kinetic studies using analogues (e.g., 3-bromo-5-(trifluoromethyl)phenylacetic acid) confirm faster transmetallation rates compared to non-fluorinated derivatives .

Basic: What safety precautions are essential when handling bromo(trifluoroethenyl)zinc?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Quench residues with isopropanol/water (1:1) to deactivate organozinc species. Collect halogenated waste separately for incineration .
  • Emergency Protocols : For spills, neutralize with dry sand and dispose as hazardous waste. In case of skin contact, rinse with water for 15 minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.